1-(2-Cyano-3,3-diethyl-3,4-dihydronaphthalen-1-YL)-3,3-dimethylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Cyano-3,3-diethyl-3,4-dihydronaphthalen-1-YL)-3,3-dimethylurea is an organic compound that belongs to the class of naphthalene derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Cyano-3,3-diethyl-3,4-dihydronaphthalen-1-YL)-3,3-dimethylurea typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the naphthalene core: Starting with a suitable naphthalene precursor, various functional groups are introduced through electrophilic aromatic substitution reactions.
Introduction of the cyano group: The cyano group can be introduced via nucleophilic substitution reactions using cyanide salts.
Formation of the urea moiety: The final step involves the reaction of the intermediate with dimethylamine and an isocyanate derivative to form the urea group.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure: Control of temperature and pressure to favor desired reaction pathways.
Purification: Techniques such as crystallization, distillation, and chromatography to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-Cyano-3,3-diethyl-3,4-dihydronaphthalen-1-YL)-3,3-dimethylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex structures.
Reduction: Reduction reactions can be used to modify the cyano group or other functional groups.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new substituents onto the naphthalene ring.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens, alkylating agents, or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield naphthoquinones, while reduction could produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in biochemical assays or as a probe for studying biological processes.
Medicine: Exploration of its pharmacological properties for drug development.
Industry: Use in the development of new materials or as an intermediate in the production of agrochemicals.
Wirkmechanismus
The mechanism of action of 1-(2-Cyano-3,3-diethyl-3,4-dihydronaphthalen-1-YL)-3,3-dimethylurea would depend on its specific interactions with molecular targets. This might involve:
Binding to enzymes or receptors: Modulating their activity.
Interacting with cellular pathways: Affecting signal transduction or metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(2-Cyano-3,3-diethyl-3,4-dihydronaphthalen-1-YL)-3,3-dimethylurea: can be compared with other naphthalene derivatives such as:
Eigenschaften
Molekularformel |
C18H23N3O |
---|---|
Molekulargewicht |
297.4 g/mol |
IUPAC-Name |
3-(2-cyano-3,3-diethyl-4H-naphthalen-1-yl)-1,1-dimethylurea |
InChI |
InChI=1S/C18H23N3O/c1-5-18(6-2)11-13-9-7-8-10-14(13)16(15(18)12-19)20-17(22)21(3)4/h7-10H,5-6,11H2,1-4H3,(H,20,22) |
InChI-Schlüssel |
QJSJXUQCTOYKBT-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1(CC2=CC=CC=C2C(=C1C#N)NC(=O)N(C)C)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.